(5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone
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Description
(5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H20BrN5O3 and its molecular weight is 422.283. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of (5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2, on the other hand, is involved in the production of prostaglandins (PGs), another group of pro-inflammatory mediators .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been found to dramatically reduce iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . Western blot analysis showed that the test compounds decreased the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response . Molecular docking studies revealed that the chemicals had a strong affinity for the iNOS and COX-2 active sites and formed hydrophobic interactions with them .
Biochemical Pathways
The inhibition of iNOS and COX-2 by this compound affects the production of NO and PGs, respectively . These are key mediators in the inflammatory response. By inhibiting these enzymes, the compound can reduce the concentration of these pro-inflammatory mediators, thereby mitigating inflammation .
Result of Action
The result of the compound’s action is a reduction in the inflammatory response. By inhibiting the production of key pro-inflammatory mediators, the compound can mitigate inflammation and potentially alleviate symptoms associated with inflammation-associated disorders .
Action Environment
The action of this compound can be influenced by various environmental factors. While specific factors are not mentioned in the search results, it is generally known that factors such as pH, temperature, and the presence of other molecules can affect the activity and stability of a compound. Understanding these factors is crucial for optimizing the compound’s efficacy as a therapeutic agent.
Biochemical Analysis
Biochemical Properties
The compound (5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone has been found to interact with enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) . These interactions are primarily hydrophobic in nature .
Cellular Effects
In cellular processes, this compound has shown to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations . It also reduces the expression of iNOS and COX-2 proteins, thereby inhibiting the inflammatory response .
Molecular Mechanism
At the molecular level, this compound binds to the active sites of iNOS and COX-2 enzymes, forming hydrophobic interactions . This binding inhibits the enzymes, leading to a decrease in the production of NO and prostaglandins, key mediators of inflammation .
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. It is known to interact with iNOS and COX-2 enzymes
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN5O3/c18-14-2-1-13(26-14)17(24)23-5-3-21(4-6-23)15-11-16(20-12-19-15)22-7-9-25-10-8-22/h1-2,11-12H,3-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHOWQOOMGCDNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)C4=CC=C(O4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.